molecular formula C15H19N3O2 B7693817 3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(propan-2-yl)propanamide

3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(propan-2-yl)propanamide

Cat. No.: B7693817
M. Wt: 273.33 g/mol
InChI Key: FMIXGMNFBNOVGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(propan-2-yl)propanamide is a compound that belongs to the class of 1,2,4-oxadiazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties. The structure of this compound includes a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-oxadiazoles typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. For 3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(propan-2-yl)propanamide, a common synthetic route involves the reaction of 2-methylbenzonitrile with hydroxylamine to form the corresponding amidoxime. This intermediate is then reacted with isobutyric acid under cyclization conditions to yield the desired oxadiazole compound .

Industrial Production Methods

Industrial production of 1,2,4-oxadiazoles often employs similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with careful control of temperature and reaction time to optimize yield and purity. The use of catalysts and solvents can also be adjusted to improve the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(propan-2-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(propan-2-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(propan-2-yl)propanamide involves its interaction with specific molecular targets. The oxadiazole ring can act as a bioisostere of amides, providing better hydrolytic and metabolic stability. This compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid
  • 2-(1,2,4-oxadiazol-5-yl)anilines

Uniqueness

3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(propan-2-yl)propanamide is unique due to its specific substitution pattern and the presence of the isopropyl group. This structural feature may confer distinct biological activities and chemical properties compared to other 1,2,4-oxadiazole derivatives .

Properties

IUPAC Name

3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-propan-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-10(2)16-13(19)8-9-14-17-15(18-20-14)12-7-5-4-6-11(12)3/h4-7,10H,8-9H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMIXGMNFBNOVGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CCC(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.